N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a cyclopenta[d]pyrimidine structure, making it a unique and versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the cyclopenta[d]pyrimidine ring, and the piperazine moiety. Common synthetic routes may involve:
Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Cyclopenta[d]pyrimidine synthesis: This step may involve the condensation of suitable precursors under acidic or basic conditions.
Piperazine ring introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.
Thioacetamide linkage: The final step involves the coupling of the thioacetamide group to the cyclopenta[d]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide: Shares the benzo[d][1,3]dioxole core but differs in the functional groups attached.
1-(benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine: Similar benzo[d][1,3]dioxole structure with different substituents.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its combination of the benzo[d][1,3]dioxole, piperazine, and cyclopenta[d]pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-24-7-9-25(10-8-24)26-16-4-2-3-15(16)20(23-21(26)28)31-12-19(27)22-14-5-6-17-18(11-14)30-13-29-17/h5-6,11H,2-4,7-10,12-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRXFDAMMJMJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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